4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C11H7BrClFN2O |
|---|---|
Molecular Weight |
317.54 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-2-1-3-8(14)4-7/h1-5H,6H2 |
InChI Key |
IKNOWHLBMXABTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(=CC(=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one
General Synthetic Strategy
The synthesis of halogenated pyridazin-3(2H)-ones typically involves:
- Construction of the pyridazinone core.
- Introduction of halogen substituents (bromo and chloro) at specific positions on the ring.
- Attachment of the benzyl substituent (here, 3-fluorobenzyl) at the 2-position, often via nucleophilic substitution or cross-coupling reactions.
The compound combines these features, requiring a multi-step synthetic approach.
Stepwise Preparation Approach
Synthesis of 6-chloro-3(2H)-pyridazinone Intermediate
Based on patent CN104844523A, the preparation of 3-amino-6-chloropyridazine involves reacting 3,6-dichloropyridazine with ammonia in a polar solvent such as DMF, at temperatures between 30–180°C for 5–26 hours, followed by purification steps including recrystallization and silica gel chromatography. This method yields high purity intermediates with yields around 90%.
This intermediate can be further converted to the corresponding 6-chloropyridazin-3(2H)-one by hydrolysis or oxidation steps, forming the core pyridazinone ring with a chlorine substituent at position 6.
Bromination at Position 4
The bromination of pyridazinones at specific ring positions is a well-documented reaction. For related compounds like 6-bromo-2-phenylpyridazin-3(2H)-one, bromination is achieved by treating the pyridazinone precursor with brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid at room temperature or slightly elevated temperatures.
The bromination at position 4 proceeds via electrophilic aromatic substitution, selectively introducing bromine due to the electron density distribution in the pyridazinone ring. Reaction conditions such as temperature control (<60°C) and solvent polarity are critical to optimize yield and minimize side reactions.
Introduction of the 3-Fluorobenzyl Group at Position 2
Attachment of the 3-fluorobenzyl substituent at the 2-position of the pyridazinone ring can be performed via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions.
Suzuki Coupling Route: As described in the synthesis of related 6-phenylpyridazin-3(2H)-ones, 3,4,6-trichloropyridazine or 6-chloro-3,4-dimethoxypyridazine intermediates undergo Suzuki coupling with 3-fluorobenzylboronic acid or related boronic esters under palladium catalysis in the presence of bases and suitable solvents (e.g., dioxane/water mixtures) to install the 3-fluorobenzyl group.
Nucleophilic Substitution Route: Alternatively, the 2-position chlorine or methoxy substituent can be displaced by 3-fluorobenzyl nucleophiles under basic conditions.
Final Deprotection and Purification
Following substitution and halogenation, the final compound is purified by recrystallization and chromatographic techniques to achieve high purity (>98%). Characterization by NMR, mass spectrometry, and melting point determination confirms the structure and quality.
Summary Table of Preparation Steps and Conditions
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows aromatic proton signals between δ 7.2–8.1 ppm and characteristic pyridazinone ring protons around δ 6.3 ppm.
- ^13C NMR confirms the carbonyl carbon of the lactam ring near δ 165 ppm.
-
- Molecular ion peak consistent with the molecular weight of this compound, with isotopic patterns confirming bromine and chlorine presence.
-
- Confirms the positions of halogen substituents and the benzyl group, bond lengths (e.g., C-Br ~1.89 Å), and planar geometry of the pyridazinone ring.
Research Findings and Optimization Insights
Reaction Conditions:
Mild temperatures and controlled reagent stoichiometry are essential to maintain regioselectivity and avoid poly-substitution or decomposition.Solvent Choice:
Polar aprotic solvents like DMF facilitate amination and substitution steps, while less polar solvents like dichloromethane are preferred for bromination to control reactivity.Catalyst Selection:
Palladium catalysts with appropriate ligands optimize Suzuki coupling efficiency and yield.Purification Techniques: Combination of recrystallization and silica gel chromatography ensures removal of impurities and by-products, critical for downstream applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.
Reduction: Reduction reactions could target the pyridazine ring or the halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyridazin-3(2H)-one Derivatives
Key Observations :
Positional Isomerism: The target compound and its 4-fluorobenzyl analog (CAS: 2270909-54-9) share identical molecular formulas but differ in the fluorine position on the benzyl group. This minor structural variation may influence receptor binding and metabolic stability .
Halogenation: Bromine and chlorine at positions 4 and 6 enhance electrophilic reactivity compared to non-halogenated analogs like 2-benzyl-6-chloro-4-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1260145-13-8).
Benzyl vs. Methyl Substituents : The 3-fluorobenzyl group in the target compound provides steric bulk and aromatic interactions absent in the 2-methyl derivative (CAS: 1178884-53-1), which may alter pharmacokinetic profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.98 | 0 | 5 | 47.2 |
| 4-Fluorobenzyl Analog | 2.96 | 0 | 5 | 47.2 |
| 2-Methyl Analog | 1.35 | 0 | 4 | 43.1 |
| 5-Bromo-4-chloro-2-phenyl | 2.54 | 0 | 4 | 43.1 |
Analysis :
- The 3-fluorobenzyl group marginally increases hydrophobicity (LogP ≈ 2.98) compared to the 4-fluorobenzyl analog (LogP ≈ 2.96), suggesting subtle differences in solubility and bioavailability .
- The 2-methyl analog (LogP ≈ 1.35) is significantly less lipophilic, highlighting the role of aromatic substituents in modulating physicochemical behavior .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one, and how can purity be ensured?
- Synthesis : The compound can be synthesized via condensation reactions between hydrazine derivatives and halogenated ketones or esters. For example, intermediates like 4-bromo-2-chloro-6-fluorobenzoic acid () or halogenated benzyl halides () may serve as precursors. Multi-step reactions involving refluxing in methanol/ethanol with catalysts (e.g., Pd for cross-coupling) are common .
- Purity : Characterization via IR spectroscopy (to confirm carbonyl groups), NMR (for substituent positions), and mass spectrometry (for molecular weight validation) is critical. Recrystallization or column chromatography is used for purification .
Q. What are the key physicochemical properties influencing this compound's solubility and stability?
- Properties :
- Solubility : Low polarity due to halogen substituents (Br, Cl, F) suggests poor aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
- Stability : Susceptible to photodegradation (common in halogenated aromatics). Store in amber vials at low temperatures (-20°C) .
Q. How can researchers screen for initial biological activity?
- In vitro assays :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays, leveraging structural analogs' reported activity () .
- Dosage : Start with 1–100 µM concentrations, adjusting based on cytotoxicity (MTT assays) .
Advanced Research Questions
Q. What strategies optimize the compound's pharmacokinetic profile for therapeutic use?
- Structural Modifications :
- Introduce methoxy groups to enhance solubility (as in ) .
- Replace bromine with smaller halogens (e.g., Cl) to reduce steric hindrance in target binding .
- Prodrug Design : Esterification of the pyridazinone ring to improve oral bioavailability .
Q. How do substituent positions (Br, Cl, F) affect binding affinity to cyclooxygenase (COX) enzymes?
- SAR Insights :
- 3-Fluorobenzyl group : Enhances electron-withdrawing effects, stabilizing interactions with COX-2's hydrophobic pocket .
- Bromine at C4 : Increases steric bulk, potentially reducing off-target effects compared to smaller halogens .
- Experimental Validation :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. What computational methods predict interactions with biological targets?
- Approaches :
- Molecular docking (AutoDock Vina) to model binding poses with COX-2 or microbial enzymes .
- QSAR models using descriptors like Hammett constants (σ) for halogen substituents .
- Validation : Cross-reference with experimental IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
